molecular formula C27H21NS B13970709 N-(9,9-dimethyl-9h-fluoren-2-yl)-2-dibenzothiophenamine

N-(9,9-dimethyl-9h-fluoren-2-yl)-2-dibenzothiophenamine

Cat. No.: B13970709
M. Wt: 391.5 g/mol
InChI Key: QSKYVFPJRPIEER-UHFFFAOYSA-N
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Description

N-(9,9-dimethyl-9h-fluoren-2-yl)-2-dibenzothiophenamine: is an organic compound that has garnered interest in various scientific fields due to its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,9-dimethyl-9h-fluoren-2-yl)-2-dibenzothiophenamine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(9,9-dimethyl-9h-fluoren-2-yl)-2-dibenzothiophenamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols . Substitution reactions can lead to a variety of substituted fluorenyl and dibenzothiophene derivatives .

Scientific Research Applications

N-(9,9-dimethyl-9h-fluoren-2-yl)-2-dibenzothiophenamine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9,9-dimethyl-9h-fluoren-2-yl)-2-dibenzothiophenamine stands out due to its unique combination of fluorenyl and dibenzothiophene moieties. This structural feature imparts distinct electronic and chemical properties, making it valuable in various research and industrial applications. Compared to similar compounds, it offers a unique balance of stability, reactivity, and functional versatility .

Properties

Molecular Formula

C27H21NS

Molecular Weight

391.5 g/mol

IUPAC Name

N-(9,9-dimethylfluoren-2-yl)dibenzothiophen-2-amine

InChI

InChI=1S/C27H21NS/c1-27(2)23-9-5-3-7-19(23)20-13-11-18(16-24(20)27)28-17-12-14-26-22(15-17)21-8-4-6-10-25(21)29-26/h3-16,28H,1-2H3

InChI Key

QSKYVFPJRPIEER-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=C(C=C4)SC6=CC=CC=C65)C

Origin of Product

United States

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